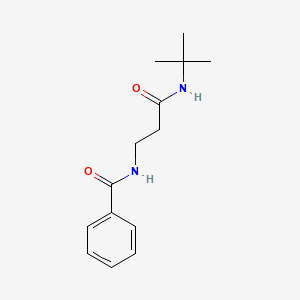![molecular formula C26H29NO6 B14957963 N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B14957963.png)
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is a hallmark of coumarins, and is functionalized with a benzyl group, dimethyl groups, and an L-isoleucine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Functionalization: The benzyl and dimethyl groups are introduced through alkylation reactions. The chromen-2-one core is treated with benzyl halides and dimethyl sulfate in the presence of a base such as potassium carbonate.
Coupling with L-isoleucine: The final step involves coupling the functionalized chromen-2-one with L-isoleucine. This is typically achieved through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.
Substitution: The aromatic ring in the chromen-2-one core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the chromen-2-one core.
Substitution: Nitro and sulfonyl derivatives of the chromen-2-one core.
科学的研究の応用
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of proteases and kinases.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. Coumarin derivatives are known for their ability to interact with various biological targets, making them promising candidates for drug development.
Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of materials with specific optical properties.
作用機序
The mechanism of action of N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes such as proteases and kinases, inhibiting their activity. This is often mediated through the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme.
Pathways Involved: By inhibiting key enzymes, the compound can modulate various signaling pathways, leading to effects such as reduced inflammation, inhibition of cancer cell proliferation, and antimicrobial activity.
類似化合物との比較
Similar Compounds
Warfarin: A well-known coumarin derivative used as an anticoagulant.
Dicoumarol: Another anticoagulant that inhibits vitamin K epoxide reductase.
7-Hydroxycoumarin: A coumarin derivative with fluorescent properties used in biochemical assays.
Uniqueness
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine is unique due to its specific functional groups and the presence of the L-isoleucine moiety. This structural uniqueness imparts distinct biological activities and makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C26H29NO6 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
(2S,3R)-2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C26H29NO6/c1-5-15(2)23(25(29)30)27-22(28)14-32-21-12-11-19-16(3)20(13-18-9-7-6-8-10-18)26(31)33-24(19)17(21)4/h6-12,15,23H,5,13-14H2,1-4H3,(H,27,28)(H,29,30)/t15-,23+/m1/s1 |
InChIキー |
SYCBFDXELFTHCS-CMJOXMDJSA-N |
異性体SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate](/img/structure/B14957892.png)

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B14957920.png)
![3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one](/img/structure/B14957926.png)
![methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate](/img/structure/B14957934.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B14957937.png)
![2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide](/img/structure/B14957943.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14957956.png)

![8-hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957972.png)
![3-benzyl-6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14957977.png)
![methyl [6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B14957984.png)
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B14957991.png)
![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B14958001.png)
